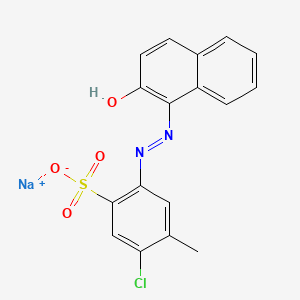
Deltasonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deltasonamide is a potent inhibitor of the prenyl-binding protein phosphodiesterase delta (PDEδ). It is known for its high affinity and specificity towards PDEδ, making it a valuable tool in the study of protein-protein interactions and cellular processes involving prenylated proteins. The compound has been extensively studied for its role in modulating the localization and function of lipidated proteins, particularly those involved in cancer and other diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Deltasonamide involves several key steps to ensure high purity and potency. The primary synthetic route includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its binding affinity and specificity. This includes the addition of pyrimidine rings and other heterocyclic structures.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions and continuous flow processes. This ensures consistent quality and high yield, making it suitable for large-scale applications in research and development.
Chemical Reactions Analysis
Types of Reactions
Deltasonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its binding affinity and specificity.
Substitution: Substitution reactions are commonly used to introduce different functional groups into the this compound structure, allowing for the creation of analogs with varying properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include various analogs of this compound with modified functional groups. These analogs are often studied for their potential therapeutic applications and biological activities.
Scientific Research Applications
Deltasonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the interactions between prenylated proteins and their binding partners.
Biology: this compound is employed in cellular studies to investigate the role of prenylated proteins in various biological processes, including signal transduction and cellular trafficking.
Medicine: The compound has potential therapeutic applications in the treatment of diseases such as cancer, where it can inhibit the function of oncogenic proteins.
Industry: this compound is used in the development of new drugs and therapeutic agents, particularly those targeting protein-protein interactions.
Mechanism of Action
Deltasonamide exerts its effects by binding to the prenyl-binding pocket of PDEδ. This interaction prevents the binding of prenylated proteins, thereby disrupting their localization and function within the cell. The compound’s high affinity and specificity for PDEδ make it a valuable tool for studying the role of prenylated proteins in various cellular processes.
Comparison with Similar Compounds
Similar Compounds
Deltarasin: Another potent inhibitor of PDEδ, known for its ability to disrupt the localization of prenylated proteins.
Deltaflexin: A highly soluble PDEδ inhibitor with low off-target activity, used in combination with other therapeutic agents.
Uniqueness of Deltasonamide
This compound is unique due to its high affinity and specificity for PDEδ, as well as its ability to modulate the function of prenylated proteins with minimal off-target effects. This makes it a valuable tool in both basic research and therapeutic development.
Properties
CAS No. |
2088485-33-8 |
|---|---|
Molecular Formula |
C30H39ClN6O4S2 |
Molecular Weight |
647.25 |
IUPAC Name |
N1-(4-chlorobenzyl)-N1-cyclopentyl-N4-((2-(methylamino)pyrimidin-4-yl)methyl)-N4-(piperidin-4-ylmethyl)benzene-1,4-disulfonamide |
InChI |
InChI=1S/C30H39ClN6O4S2/c1-32-30-34-19-16-26(35-30)22-36(20-24-14-17-33-18-15-24)42(38,39)28-10-12-29(13-11-28)43(40,41)37(27-4-2-3-5-27)21-23-6-8-25(31)9-7-23/h6-13,16,19,24,27,33H,2-5,14-15,17-18,20-22H2,1H3,(H,32,34,35) |
InChI Key |
FWBBCSKXUXMTJY-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC=C(S(=O)(N(CC2=NC(NC)=NC=C2)CC3CCNCC3)=O)C=C1)(N(CC4=CC=C(Cl)C=C4)C5CCCC5)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Deltasonamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


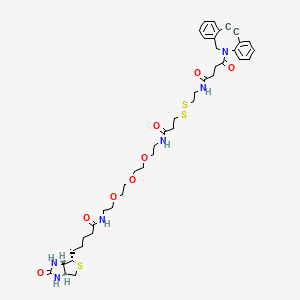
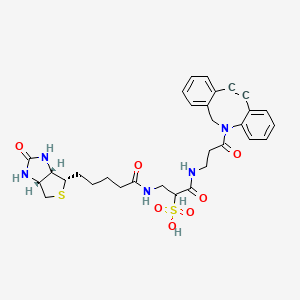
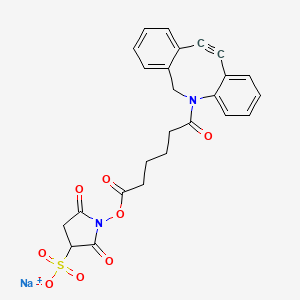

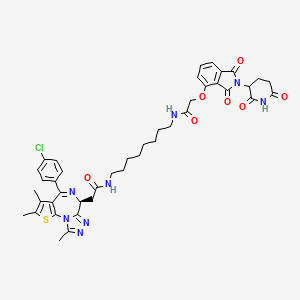
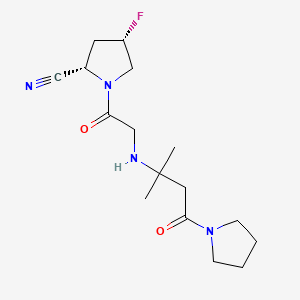

![4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B606984.png)
![N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide](/img/structure/B606985.png)


![ethyl 3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B606991.png)
